molecular formula C17H27NO B4964865 1-[3-(mesityloxy)propyl]piperidine

1-[3-(mesityloxy)propyl]piperidine

Cat. No. B4964865
M. Wt: 261.4 g/mol
InChI Key: JGKKGHIZWYJVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(mesityloxy)propyl]piperidine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a piperidine derivative that has been studied for its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of 1-[3-(mesityloxy)propyl]piperidine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems. This compound has been shown to increase the release of dopamine and serotonin, which are both involved in the regulation of mood and behavior. It is also thought to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which can lead to improved mood and decreased anxiety. It has also been shown to modulate the activity of the GABAergic system, which can lead to decreased anxiety. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[3-(mesityloxy)propyl]piperidine in lab experiments is its ability to modulate various biological processes. This makes it a versatile tool for studying the effects of neurotransmitters and other biological molecules. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[3-(mesityloxy)propyl]piperidine. One area of research is the development of this compound analogs with improved therapeutic properties. Another area of research is the investigation of the long-term effects of this compound on the central nervous system. Additionally, the potential use of this compound in the treatment of neurological disorders such as depression and anxiety warrants further investigation.

Synthesis Methods

The synthesis of 1-[3-(mesityloxy)propyl]piperidine involves the reaction of mesityl oxide with 1,3-diaminopropane in the presence of a strong base. The resulting product is then treated with hydrochloric acid to obtain this compound. The yield of this compound can be increased by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reagents.

Scientific Research Applications

1-[3-(mesityloxy)propyl]piperidine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its effect on the central nervous system. This compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

1-[3-(2,4,6-trimethylphenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-14-12-15(2)17(16(3)13-14)19-11-7-10-18-8-5-4-6-9-18/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKKGHIZWYJVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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